1,6-Bis(triéthoxysilyl)hexane

Vue d'ensemble

Description

Applications De Recherche Scientifique

Préparation d'aérogels de silice

Les aérogels de silice sont des matériaux légers, nanostructurés, à très haute porosité, ce qui les rend particulièrement intéressants pour l'isolation thermique . Le 1,6-Bis(triéthoxysilyl)hexane est utilisé avec d'autres précurseurs de silane pour produire un réseau de silice modifié organiquement . Ces aérogels hybrides présentent une combinaison intéressante d'isolation thermique et de propriétés mécaniques .

Séparation magnétique et administration de médicaments

Les aérogels de silice préparés à l'aide de this compound peuvent être dopés chimiquement avec des nanoparticules de magnétite fonctionnalisées à la silice, conférant aux aérogels un comportement magnétique . Cette caractéristique magnétique peut être utile pour des applications telles que la séparation magnétique et l'administration de médicaments .

Adsorbants pour l'élimination des métaux lourds

Des aérogels fonctionnalisés par des amines et des thiols, qui peuvent être préparés à l'aide d'une combinaison de silanes, y compris le this compound, ont été utilisés comme adsorbants pour capturer les métaux lourds des eaux usées par complexation . Des taux d'élimination des métaux lourds atteignant 90 % ont été trouvés pour des concentrations métalliques d'importance environnementale .

Élimination du dioxyde de carbone

La fonctionnalité amine dans les aérogels, qui peut être introduite à l'aide de this compound, est utile pour améliorer la capacité des aérogels de silice à éliminer le dioxyde de carbone des flux ou des environnements gazeux .

Préparation d'aérogels transparents de faible densité

Le this compound est utilisé dans un procédé d'hydrolyse-polycondensation à une étape catalysée par une base pour former une structure poreuse d'une échelle de longueur de plusieurs dizaines de nanomètres, conduisant à des aérogels transparents de faible densité après séchage supercritique .

Amélioration des propriétés mécaniques

En raison de la partie organique incorporée qui relie les atomes de silicium dans le réseau, les aérogels préparés à l'aide de this compound présentent une flexibilité et une résistance plus élevées à la compression et à la flexion par rapport à leurs homologues en aérogels de silice .

Modification de surface pour une meilleure résistance

La modification de surface des aérogels avec de l'hexaméthyldisilazane améliore encore la résistance après compression et la flexibilité et la résistance à la flexion .

Revêtements et applications composites

Le this compound, également connu sous le nom de bis-silanes, améliore la stabilité hydrolytique, ce qui a un impact sur la durée de vie accrue du produit, assure une meilleure liaison au substrat et conduit à des propriétés mécaniques améliorées dans les revêtements ainsi que dans les applications composites .

Mécanisme D'action

Target of Action

The primary target of 1,6-Bis(triethoxysilyl)hexane is the silica network. This compound is used to reinforce organically-modified silica networks . The role of 1,6-Bis(triethoxysilyl)hexane is to act as a spacer in the silica network, enhancing its structural integrity .

Mode of Action

1,6-Bis(triethoxysilyl)hexane interacts with its target by integrating into the silica network. It is added along with other silane precursors to produce an organically-modified silica network . The introduction of 1,6-Bis(triethoxysilyl)hexane results in a reinforced silica network, enhancing its mechanical properties .

Biochemical Pathways

The affected pathway involves the synthesis of organically-modified silica networks. The addition of 1,6-Bis(triethoxysilyl)hexane to the silane precursors leads to the formation of a more robust silica network . The downstream effects include improved thermal insulation performance and mechanical strength of the resulting material .

Result of Action

The molecular effect of 1,6-Bis(triethoxysilyl)hexane’s action is the formation of a reinforced silica network. On a cellular level, this results in materials with improved thermal insulation performance and mechanical strength . Additionally, these materials can be chemically doped with silica-functionalized magnetite nanoparticles, imparting magnetic behavior to the aerogels .

Action Environment

The action, efficacy, and stability of 1,6-Bis(triethoxysilyl)hexane can be influenced by various environmental factors. For instance, the presence of acidic catalysts can facilitate the polymerization of 1,6-Bis(triethoxysilyl)hexane . Furthermore, the physical properties of the resulting material can be affected by factors such as temperature and pressure during the synthesis process.

Analyse Biochimique

Biochemical Properties

1,6-Bis(triethoxysilyl)hexane plays a significant role in biochemical reactions, particularly in the formation of polysilsesquioxanes. It interacts with enzymes and proteins that facilitate the hydrolysis and condensation of silane groups. The compound’s triethoxysilyl groups undergo hydrolysis to form silanol groups, which then condense to form siloxane bonds. This process is catalyzed by acidic or basic conditions, and enzymes such as silicatein can enhance the reaction rate . The interactions between 1,6-Bis(triethoxysilyl)hexane and these biomolecules are primarily based on the formation of hydrogen bonds and covalent bonds during the polymerization process.

Cellular Effects

1,6-Bis(triethoxysilyl)hexane has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s ability to form stable siloxane networks can impact the mechanical properties of the extracellular matrix, thereby influencing cell adhesion and migration . Additionally, 1,6-Bis(triethoxysilyl)hexane can modulate the expression of genes involved in cell proliferation and differentiation, potentially through the activation of signaling pathways such as MAPK and PI3K/Akt.

Molecular Mechanism

The molecular mechanism of 1,6-Bis(triethoxysilyl)hexane involves its interaction with biomolecules at the molecular level. The compound’s triethoxysilyl groups undergo hydrolysis to form silanol groups, which can then interact with hydroxyl groups on proteins and enzymes. This interaction can lead to the formation of covalent bonds, resulting in enzyme inhibition or activation . Additionally, 1,6-Bis(triethoxysilyl)hexane can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,6-Bis(triethoxysilyl)hexane can change over time due to its stability and degradation. The compound is relatively stable under ambient conditions but can undergo hydrolysis in the presence of moisture, leading to the formation of silanol groups . Over time, these silanol groups can further condense to form siloxane bonds, which can impact the compound’s long-term effects on cellular function. In vitro and in vivo studies have shown that prolonged exposure to 1,6-Bis(triethoxysilyl)hexane can lead to changes in cell morphology and function, potentially due to the accumulation of siloxane networks.

Dosage Effects in Animal Models

The effects of 1,6-Bis(triethoxysilyl)hexane in animal models vary with different dosages. At low doses, the compound can enhance cell adhesion and proliferation by improving the mechanical properties of the extracellular matrix . At high doses, 1,6-Bis(triethoxysilyl)hexane can exhibit toxic effects, including cytotoxicity and inflammation. These adverse effects are likely due to the excessive formation of siloxane networks, which can disrupt cellular homeostasis and induce oxidative stress.

Metabolic Pathways

1,6-Bis(triethoxysilyl)hexane is involved in metabolic pathways that include the hydrolysis and condensation of silane groups. Enzymes such as silicatein can catalyze these reactions, leading to the formation of siloxane bonds . The compound can also interact with cofactors such as ATP and NADH, which are involved in energy metabolism and redox reactions. These interactions can influence metabolic flux and the levels of metabolites in cells.

Transport and Distribution

Within cells and tissues, 1,6-Bis(triethoxysilyl)hexane is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 1,6-Bis(triethoxysilyl)hexane can localize to specific compartments, such as the cytoplasm and nucleus, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 1,6-Bis(triethoxysilyl)hexane is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, 1,6-Bis(triethoxysilyl)hexane can localize to the endoplasmic reticulum and Golgi apparatus, where it can participate in the synthesis and modification of proteins and lipids.

Propriétés

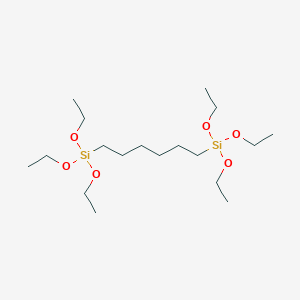

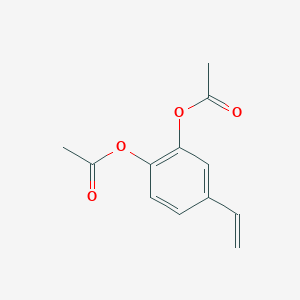

IUPAC Name |

triethoxy(6-triethoxysilylhexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H42O6Si2/c1-7-19-25(20-8-2,21-9-3)17-15-13-14-16-18-26(22-10-4,23-11-5)24-12-6/h7-18H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRYWFNLVRORSCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H42O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00543321 | |

| Record name | 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52034-16-9 | |

| Record name | 4,4,11,11-Tetraethoxy-3,12-dioxa-4,11-disilatetradecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00543321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-Bis(triethoxysilyl)hexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-[2-[[6-amino-9-[(2R,4R,5S)-5-(ethylcarbamoyl)-3,4-dihydroxyoxolan-2-yl]purin-2-yl]amino]ethyl]phenyl]propanoic acid;hydrochloride](/img/structure/B1631515.png)